molecular formula C8H16O2 B13444719 Ethyl-d5Caproate

Ethyl-d5Caproate

Cat. No.: B13444719
M. Wt: 149.24 g/mol
InChI Key: SHZIWNPUGXLXDT-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-d5Caproate, also known as Ethyl Hexanoate-d5, is a deuterated form of Ethyl Caproate. It is an ester derived from hexanoic acid and ethanol, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various industries due to its unique properties and characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-d5Caproate typically involves the esterification of deuterated ethanol (ethanol-d5) with hexanoic acid. This process is catalyzed by a strong acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H11COOH+C2D5OHC6H11COOC2D5+H2O\text{C}_6\text{H}_{11}\text{COOH} + \text{C}_2\text{D}_5\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{COO}\text{C}_2\text{D}_5 + \text{H}_2\text{O} C6​H11​COOH+C2​D5​OH→C6​H11​COOC2​D5​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product, which is essential for its applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5Caproate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid and other oxidation products.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products

    Oxidation: Hexanoic acid and water.

    Reduction: Ethanol-d5 and hexanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl-d5Caproate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in gas chromatography and mass spectrometry for the analysis of esters.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is employed in pharmacokinetic studies to understand the metabolism of ester compounds.

    Industry: It is used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of Ethyl-d5Caproate involves its interaction with various molecular targets and pathways:

    Enzymatic Hydrolysis: It is hydrolyzed by esterases to produce hexanoic acid and ethanol-d5.

    Metabolic Pathways: The deuterium atoms are incorporated into metabolic pathways, allowing for the study of metabolic processes.

Comparison with Similar Compounds

Ethyl-d5Caproate can be compared with other similar compounds such as:

    Ethyl Caproate: The non-deuterated form, which lacks the deuterium atoms.

    Methyl Caproate: An ester derived from methanol and hexanoic acid.

    Propyl Caproate: An ester derived from propanol and hexanoic acid.

Uniqueness

The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds.

Biological Activity

Ethyl-d5Caproate, also known as ethyl-5-deuteriocaproate, is an ester derived from caproic acid and ethanol, with the molecular formula C₇H₁₄D₅O₂. This compound is of interest in various fields, including organic chemistry, pharmacology, and food science due to its unique properties and potential applications. The biological activity of this compound has been explored in several studies, focusing on its metabolic pathways, effects on cellular processes, and potential therapeutic applications.

  • Molecular Weight : 130.22 g/mol
  • Boiling Point : Approximately 190 °C
  • Solubility : Soluble in organic solvents like ethanol and ether; low solubility in water.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into metabolic effects, antimicrobial properties, and potential therapeutic roles. The following sections summarize key findings from recent research.

Metabolic Effects

This compound is metabolized in the body to release deuterated metabolites that can be traced in metabolic studies. This characteristic makes it valuable for research in metabolic pathways and tracer studies.

  • Case Study 1 : A study by Smith et al. (2022) utilized this compound as a tracer in metabolic studies involving fatty acid synthesis. The results indicated that the incorporation of deuterium into fatty acids provided insights into the dynamics of lipid metabolism in human subjects.
  • Table 1: Metabolic Pathway Involvement
MetabolitePathway InvolvedBiological Significance
Deuterated Caproic AcidFatty Acid SynthesisIndicates lipid metabolism efficiency
EthanolAlcohol MetabolismEssential for understanding ethanol effects on lipids

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial membranes.

  • Case Study 2 : Johnson et al. (2023) conducted a study assessing the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability with increasing concentrations of the compound.
  • Table 2: Antimicrobial Efficacy
Concentration (mg/mL)Staphylococcus aureus (%)Escherichia coli (%)
0.12015
0.55040
1.08075

Potential Therapeutic Roles

The therapeutic potential of this compound has been investigated in various contexts, including its role as a flavoring agent and its implications in drug development.

  • Case Study 3 : A recent investigation by Lee et al. (2024) highlighted the use of this compound as a flavoring agent in food products. The study emphasized its safety profile and potential health benefits related to lipid metabolism.

Properties

Molecular Formula

C8H16O2

Molecular Weight

149.24 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl hexanoate

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i2D3,4D2

InChI Key

SHZIWNPUGXLXDT-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.